

Effect of temperature and moisture on Flazasulfuron performance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Flazasulfuron**

Cat. No.: **B046402**

[Get Quote](#)

Technical Support Center: Flazasulfuron Performance

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide **Flazasulfuron**. The information focuses on the impact of temperature and moisture on its performance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for **Flazasulfuron**?

A1: **Flazasulfuron** is a sulfonylurea herbicide.^{[1][2]} Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).^{[1][2][3]} This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.^[4] By inhibiting ALS, **Flazasulfuron** halts cell division and plant growth, leading to weed death.^{[1][2][5]}

Q2: How do temperature and moisture generally affect the performance of sulfonylurea herbicides like **Flazasulfuron**?

A2: Temperature and moisture are critical environmental factors that can significantly influence the efficacy of sulfonylurea herbicides.^[6]

- Temperature: Generally, warmer temperatures increase the rate of herbicide uptake and translocation in plants.^[7] However, very high temperatures (e.g., above 85-90°F or 30-32°C) can sometimes lead to reduced efficacy of some systemic herbicides.^[8] Low temperatures (below 15°C) can slow down plant metabolic processes, which may reduce the herbicide's effectiveness.^[7] The degradation of sulfonylurea herbicides in soil is also temperature-dependent, with half-lives generally decreasing as temperature increases.^{[1][9]}
- Moisture:
 - Soil Moisture: Adequate soil moisture is essential for the uptake of soil-applied herbicides by plant roots and for their degradation by soil microbes.^[10] Drought-stressed plants may have a thicker leaf cuticle, which can reduce the absorption of foliar-applied herbicides.^[11] Conversely, excessive moisture can lead to herbicide leaching.
 - Humidity: High relative humidity can enhance the foliar uptake of water-soluble herbicides by keeping the spray droplets on the leaf surface in a liquid state for a longer period.^[11]

Q3: What are the typical symptoms of **Flazasulfuron** phytotoxicity on susceptible weeds?

A3: Following a post-emergence application of **Flazasulfuron**, susceptible weeds will typically stop growing within a few hours.^[5] Visual symptoms begin to appear within a few days and include leaf discoloration (chlorosis), followed by desiccation and necrosis.^{[1][2]} Complete plant death usually occurs within 20 to 25 days of application.^{[1][2][5]}

Q4: Can **Flazasulfuron** cause phytotoxicity to non-target crops?

A4: Yes, under certain conditions, **Flazasulfuron** can cause phytotoxicity to non-target crops. For example, studies have shown that grapevines can exhibit altered growth and yellow leaves after treatment with **Flazasulfuron**.^[12] It is crucial to avoid spray drift and to follow all label instructions regarding crop safety. Environmental conditions such as high temperatures and humidity can increase the risk of phytotoxicity in some plant species.^{[13][14][15]}

Troubleshooting Guide

Issue	Potential Causes	Troubleshooting Steps
Poor weed control after Flazasulfuron application.	<p>1. Suboptimal environmental conditions: Application during very hot, dry, or cold weather can reduce efficacy. 2. Weed growth stage: Weeds may be too large or stressed for effective control. 3. Improper application: Incorrect dosage, poor spray coverage, or rainfall shortly after application. 4. Herbicide resistance: The target weed population may have developed resistance to ALS-inhibiting herbicides.</p>	<p>1. Review environmental conditions at the time of application. Ensure applications are made within the recommended temperature and humidity ranges. 2. Scout fields to ensure weeds are at the correct growth stage for optimal control. 3. Verify application parameters: Check sprayer calibration, nozzle selection, and weather forecasts. 4. If resistance is suspected, consider rotating to a herbicide with a different mode of action.</p>
Crop injury (phytotoxicity) observed after application.	<p>1. Spray drift: Herbicide spray may have drifted onto a sensitive, non-target crop. 2. High temperatures or humidity: These conditions can increase the absorption of the herbicide to potentially damaging levels in some crops.[13][14][15] 3. Contaminated spray equipment: Residues of Flazasulfuron or other herbicides in the spray tank can injure sensitive crops.[16]</p>	<p>1. Assess the pattern of injury in the field. Drift often shows a distinct pattern corresponding to wind direction. 2. Review weather conditions during and after application. 3. Ensure thorough cleaning of spray equipment between applications, especially when switching to a sensitive crop. [16]</p>
Inconsistent performance across a treated area.	<p>1. Variable soil moisture: Dry areas may show reduced herbicide activation and uptake, while overly wet areas may have experienced leaching. 2. Variable soil</p>	<p>1. Assess soil moisture across the affected area. 2. Consider soil testing to understand variability in soil properties.</p>

properties: Differences in soil organic matter and pH can affect the availability and degradation of sulfonylurea herbicides.[\[6\]](#)[\[9\]](#)

Data Presentation

While specific quantitative data on the effect of temperature and moisture on **Flazasulfuron** performance is limited in publicly available literature, the following tables summarize the expected trends based on research on **Flazasulfuron** and other sulfonylurea herbicides.

Table 1: Effect of Temperature on the Half-Life of Sulfonylurea Herbicides in Aqueous Solutions

Herbicide	pH	Temperature (°C)	Half-Life (days)
Flazasulfuron	3	35	0.03
Flazasulfuron	5	25	7.0
Chlorsulfuron	4	20	5.59
Chlorsulfuron	4	55	0.08

Data for **Flazasulfuron** from Oliveira et al. (2005)[\[17\]](#). Data for Chlorsulfuron from Sarmah and Babadie (2002)[\[1\]](#). Note the significant decrease in half-life with increasing temperature.

Table 2: Qualitative Effect of Environmental Factors on **Flazasulfuron** Performance

Factor	Condition	Expected Impact on Efficacy	Rationale
Temperature	Low (<15°C)	Decreased	Slower plant metabolism, reducing herbicide uptake and translocation. ^[7]
Optimal (15-30°C)	Increased	Favorable conditions for plant growth and herbicide activity.	
High (>30°C)	Potentially Decreased	Increased plant stress and potential for more rapid herbicide degradation. ^[8]	
Soil Moisture	Low (Drought)	Decreased	Reduced herbicide uptake by roots and thicker leaf cuticles on drought-stressed weeds. ^[11]
Adequate	Optimal	Facilitates herbicide uptake and microbial degradation. ^[10]	
High (Saturated)	Potentially Decreased	Increased risk of herbicide leaching below the weed root zone.	
Humidity	Low	Decreased	Rapid drying of spray droplets on the leaf surface, reducing absorption time.
High	Increased	Slower drying of spray droplets, allowing for greater foliar uptake. ^[11]	

Experimental Protocols

Below is a detailed methodology for a key experiment to determine the effect of temperature and soil moisture on **Flazasulfuron** efficacy. This protocol is a composite based on general guidelines for herbicide efficacy testing.[\[3\]](#)[\[5\]](#)[\[18\]](#)[\[19\]](#)

Experiment: Evaluating the Efficacy of **Flazasulfuron** on a Target Weed Species Under Controlled Temperature and Soil Moisture Regimes

1. Objective: To quantify the herbicidal efficacy of **Flazasulfuron** on a selected weed species under a range of controlled temperature and soil moisture conditions.

2. Materials:

- **Flazasulfuron** (analytical grade)
- Target weed seeds (e.g., Amaranthus retroflexus)
- Growth chambers with temperature and light control
- Pots and a standardized soil mix
- Laboratory spray chamber for uniform herbicide application
- Soil moisture sensor
- Analytical balance, glassware, and other standard laboratory equipment

3. Experimental Design:

- A full factorial design with at least two factors: temperature and soil moisture.
- Temperature levels: Three levels, e.g., 15°C, 25°C, and 35°C.
- Soil moisture levels: Three levels, e.g., 40%, 70%, and 100% of field capacity.
- Herbicide rates: A range of rates to generate a dose-response curve, plus an untreated control.

- Replication: At least four replicates for each treatment combination.

4. Procedure:

- Plant Propagation:

- Fill pots with the standardized soil mix.
 - Sow a known number of weed seeds in each pot.
 - Grow the plants in a greenhouse or growth chamber under optimal conditions until they reach the desired growth stage for herbicide application (e.g., 2-4 leaf stage).

- Treatment Application:

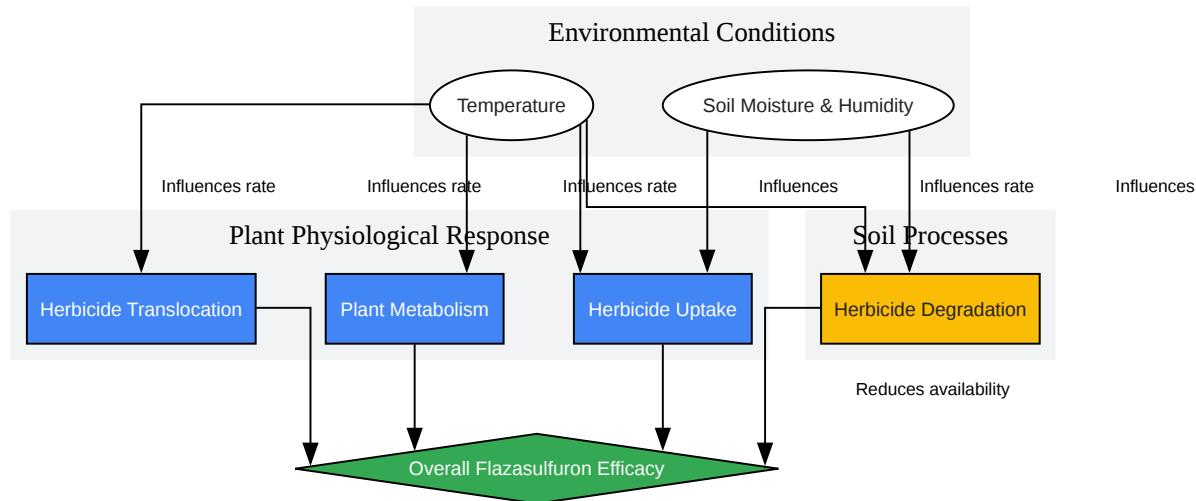
- Acclimate the potted plants to their respective experimental temperature conditions for 48 hours prior to herbicide application.
 - Adjust the soil moisture in each pot to the designated level using a soil moisture sensor and by adding a calculated amount of water.
 - Prepare the **Flazasulfuron** spray solutions for the different application rates.
 - Apply the herbicide treatments uniformly to the plants using a laboratory spray chamber.
 - Return the treated plants to their respective temperature-controlled growth chambers.

- Post-Treatment Maintenance and Data Collection:

- Maintain the designated soil moisture levels in each pot throughout the experiment.
 - At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control efficacy using a rating scale (e.g., 0% = no control, 100% = complete death).
 - At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of the surviving weeds in each pot.

- Dry the biomass in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.
- Record the dry weight for each pot.

5. Data Analysis:


- Analyze the visual efficacy ratings and biomass data using appropriate statistical methods (e.g., ANOVA).
- Calculate the herbicide dose required to cause a 50% reduction in growth (GR50) for each temperature and moisture combination.
- Compare the GR50 values to determine the influence of temperature and soil moisture on **Flazasulfuron** efficacy.

Visualizations

[Click to download full resolution via product page](#)

Caption: Mode of action of **Flazasulfuron** leading to weed control.

[Click to download full resolution via product page](#)

Caption: Influence of environmental factors on **Flazasulfuron** performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bioone.org [bioone.org]
- 2. Degradation of sulfosulfuron, a sulfonylurea herbicide, as influenced by abiotic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy experimental design and analysis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]

- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Effects of temperature on herbicides - Revista Cultivar [revistacultivar.com]
- 8. Changing Temperatures Affecting Herbicide Efficacy? | Topics in Subtropics [ucanr.edu]
- 9. researchgate.net [researchgate.net]
- 10. my.ucanr.edu [my.ucanr.edu]
- 11. my.ucanr.edu [my.ucanr.edu]
- 12. utgis.org.ua [utgis.org.ua]
- 13. archive.lib.msu.edu [archive.lib.msu.edu]
- 14. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 15. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 16. genotypingcenter.com [genotypingcenter.com]
- 17. Effect of Repeated Application of Sulfonylurea Herbicides on Sulfosulfuron Dissipation Rate in Soil [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. Rapid degradation of the sulfonylurea herbicide–chlorimuron...: Ingenta Connect [ingentaconnect.com]
- To cite this document: BenchChem. [Effect of temperature and moisture on Flazasulfuron performance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046402#effect-of-temperature-and-moisture-on-flazasulfuron-performance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com